Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate
Description
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a thiophene-derived compound featuring a 4,5-dihydrothiophene core substituted with a methyl carboxylate group at position 2 and a 4-benzoylbenzamido moiety at position 2. Such compounds are often explored in medicinal and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or intermediates in drug synthesis .
Properties
IUPAC Name |
methyl 4-[(4-benzoylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-25-20(24)18-16(11-12-26-18)21-19(23)15-9-7-14(8-10-15)17(22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPONOBYDOCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoylbenzamido Intermediate: This step involves the reaction of 4-aminobenzophenone with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylbenzamide.
Cyclization to Form the Dihydrothiophene Ring: The intermediate is then reacted with a suitable thiophene precursor under acidic conditions to induce cyclization, forming the dihydrothiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study protein-ligand interactions and enzyme activity.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylbenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The dihydrothiophene ring may also play a role in stabilizing the compound’s binding to its target through π-π interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiophene Derivatives
a) Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structure : Features a fully saturated tetrahydrobenzothiophene ring with a benzamido group at position 2 and an ethyl carboxylate at position 3 .
- Key Differences :
- The saturation level (4,5-dihydro vs. 4,5,6,7-tetrahydro) affects conformational flexibility and interaction with biological targets.
- Substituent position: Benzamido at position 2 vs. 4-benzoylbenzamido at position 3 in the target compound.
- Applications : Reported as a pharmaceutical intermediate, highlighting the role of benzamido groups in modulating bioactivity .
b) Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
- Structure : Contains a methyl group and acetamido substituent on a thiophene ring, with dual ethyl carboxylate groups .
- Key Differences :
- Acetamido vs. benzoylbenzamido: Smaller substituents may reduce steric hindrance but limit π-π stacking interactions.
- Dual carboxylates enhance solubility but alter electronic distribution compared to the single methyl carboxylate in the target compound.
Benzo[b]Thiophene Derivatives
a) Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate
- Structure : A fused benzo[b]thiophene system with keto groups at positions 4 and 7, a hydroxyl group at position 5, and ethyl carboxylate at position 2 .
- Key Differences :
- The presence of keto groups introduces electrophilic sites, increasing reactivity toward nucleophiles.
- Hydroxyl groups may facilitate hydrogen bonding, contrasting with the hydrophobic benzoyl group in the target compound.
Agrochemical Derivatives
a) Metsulfuron Methyl Ester
Table 1: Comparative Properties
*Calculated based on molecular formula.
Biological Activity
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H17N1O3S1
- Molecular Weight : 341.40 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosinase Inhibition : The compound may exhibit inhibitory effects on tyrosinase, an enzyme crucial in melanin production. This activity is significant for treating hyperpigmentation disorders.
- Antioxidant Properties : It may possess antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Case Studies and Experimental Data
-
Tyrosinase Inhibition Studies :
- A study demonstrated that compounds with a similar structure to this compound showed significant inhibition of tyrosinase activity in B16F10 melanoma cells. The IC50 values for these compounds were reported to be lower than that of standard inhibitors like kojic acid, indicating stronger efficacy in inhibiting melanin synthesis .
- Antioxidant Activity :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
